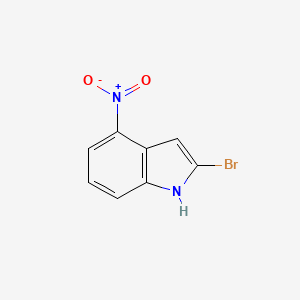

2-Bromo-4-nitro-1H-indole

Description

Significance of Indole (B1671886) Derivatives in Chemical Research

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. mdpi.comnih.govjchr.org Its prevalence in natural products, pharmaceuticals, and agrochemicals underscores its importance. ajchem-b.comderpharmachemica.com Indole derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. mdpi.comjchr.orgbiosynth.com The versatility of the indole core allows for structural modifications at various positions, enabling the synthesis of diverse libraries of compounds for screening against numerous biological targets. nih.govsemanticscholar.org The ability of the indole structure to mimic peptides and bind to proteins contributes to its broad pharmacological utility. nih.gov

Overview of Halogenated and Nitro-Substituted Indoles

The introduction of halogen and nitro groups onto the indole scaffold significantly influences its chemical reactivity and biological profile. Halogenation, particularly at the C2 and C6 positions, can enhance the biological activity of indole derivatives. thieme-connect.comnih.gov For instance, bromo-substituted indoles have shown favorable binding interactions in docking studies. sci-hub.se

The nitro group, a strong electron-withdrawing group, also plays a crucial role in the pharmacological effects of indole derivatives. nih.govsci-hub.se Nitro-substituted indoles have demonstrated potent antibacterial and anticancer activities. nih.gov The presence of both bromo and nitro functionalities on the indole ring, as seen in 2-Bromo-4-nitro-1H-indole, creates a unique electronic and steric environment, making it a valuable intermediate for further chemical transformations.

Research Trajectory of this compound

The research on this compound has primarily focused on its synthesis and its use as a building block for more complex molecules. While specific detailed research findings on this exact compound are not extensively documented in the provided search results, the synthesis of related structures, such as 2-bromo-4-nitro-1H-imidazole, involves bromination of a nitro-imidazole precursor. researchgate.netnbinno.com This suggests that a similar synthetic strategy could be applicable for this compound, likely starting from 4-nitro-1H-indole.

The compound's structure, featuring a reactive bromine atom at the 2-position and a nitro group on the benzene (B151609) ring, makes it a prime candidate for various cross-coupling reactions and further functionalization. The electron-withdrawing nature of the nitro group can influence the reactivity of the indole ring, potentially directing substitution reactions.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C8H5BrN2O2 | 241.04 | 161536-60-3 bldpharm.com |

| 2-Bromo-1H-indole | C8H6BrN | 196.04 | 139409-34-0 nih.govchemscene.com |

| 2-Bromo-4-nitroimidazole | C3H2BrN3O2 | 191.97 | 65902-59-2 nih.gov |

| 2-Bromo-4-nitrophenol | C6H4BrNO3 | 218.01 | Not specified |

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H5BrN2O2 |

|---|---|

Poids moléculaire |

241.04 g/mol |

Nom IUPAC |

2-bromo-4-nitro-1H-indole |

InChI |

InChI=1S/C8H5BrN2O2/c9-8-4-5-6(10-8)2-1-3-7(5)11(12)13/h1-4,10H |

Clé InChI |

JNXPVNUUMTXPKW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C(N2)Br)C(=C1)[N+](=O)[O-] |

Origine du produit |

United States |

Retrosynthetic Analysis and Strategic Approaches to 2 Bromo 4 Nitro 1h Indole

Disconnection Strategies for the Indole (B1671886) Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 2-bromo-4-nitro-1H-indole, the primary disconnections focus on the formation of the indole core and the introduction of the bromo and nitro substituents.

A common and effective strategy for indole synthesis is the Fischer indole synthesis . This involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. In the context of our target molecule, this would suggest a disconnection of the N1-C2 and C3-C3a bonds of the indole ring. However, the presence of a nitro group on the aniline (B41778) precursor can complicate this reaction.

An alternative and often more flexible approach is the Reissert indole synthesis . This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole ring. This strategy is particularly advantageous as it directly incorporates the nitro group that is present in the final product. A procedure for synthesizing 4-nitroindole (B16737) from 2-methyl-3-nitroaniline (B147196) using a method analogous to the Reissert synthesis has been described. orgsyn.org

Another powerful strategy involves building the pyrrole (B145914) ring onto a pre-existing substituted benzene (B151609) ring. mdpi.com For our target, this would mean starting with a 1-amino-2-bromo-4-nitrobenzene derivative and constructing the five-membered ring.

A summary of potential disconnection approaches for the indole core is presented in Table 1.

| Disconnection Strategy | Key Bonds Disconnected | Potential Precursors | Notes |

| Fischer Indole Synthesis | N1-C2, C3-C3a | (4-Nitro-substituted)phenylhydrazine and a suitable carbonyl compound | The nitro group can affect the reactivity and yield of the cyclization. |

| Reissert Indole Synthesis | N1-C2, C3-C3a | o-Nitrotoluene derivative and diethyl oxalate | Directly introduces the nitro group, simplifying the overall synthesis. orgsyn.org |

| Madelung Synthesis | N1-C7a, C2-C3 | N-(2-Tolyl)formamide derivative | Requires strong base and high temperatures, which may not be compatible with the nitro group. |

| Bartoli Indole Synthesis | N1-C2, C7-C7a | Nitroarene and a vinyl Grignard reagent | A modern and efficient method for the synthesis of 7-substituted indoles. acs.org |

Positional Selectivity Considerations for Bromine and Nitro Groups

The regiochemistry of electrophilic substitution on the indole ring is a critical factor in the synthesis of this compound. The indole nucleus is an electron-rich aromatic system, with the C3 position being the most nucleophilic and thus the most reactive towards electrophiles. acs.org The C2 position is the next most favorable site for substitution, followed by positions on the benzene ring.

Nitration: The introduction of the nitro group at the C4 position is a key challenge. Direct nitration of indole typically leads to a mixture of products, with a preference for the 3-position. researchgate.net Therefore, a more controlled approach is necessary. One effective strategy is to start with a pre-functionalized benzene ring where the nitro group is already in the desired position relative to the eventual pyrrole ring fusion. For example, the synthesis of 4-nitroindole can be achieved from 2-methyl-3-nitroaniline. orgsyn.org Palladium-catalyzed C4-nitration of indoles using a directing group has also been reported, offering a modern alternative for selective functionalization. acs.org

Bromination: With 4-nitro-1H-indole as a substrate, the directing effects of both the indole ring system and the deactivating nitro group must be considered. The electron-withdrawing nature of the nitro group at C4 will decrease the reactivity of the benzene portion of the indole, making electrophilic substitution on the pyrrole ring even more favorable. The C3 position remains the most activated site. However, direct bromination of 4-nitroindole at the C3 position has been reported to be challenging, with one study noting that no lithium-halogen exchange was observed after bromination, likely due to the electron-withdrawing effect of the nitro group. acs.org

To achieve bromination at the C2 position, the more reactive C3 position must be blocked. This can be accomplished by introducing a removable protecting group at C3. Alternatively, specific brominating agents and reaction conditions can favor C2 bromination. For instance, the use of N-bromosuccinimide (NBS) can lead to bromination at the C2 position, particularly if the indole nitrogen is protected. acs.org

| Substitution | Position | Reagent/Method | Key Considerations |

| Nitration | C4 | Starting from 2-methyl-3-nitroaniline orgsyn.org | Avoids direct nitration of the indole ring, ensuring correct regiochemistry. |

| Pd-catalyzed directed C-H nitration acs.org | A modern approach for selective C4 functionalization. | ||

| Bromination | C2 | N-Bromosuccinimide (NBS) with N-protection acs.org | Blocking the C3 position is often necessary to achieve C2 selectivity. |

| Bromination of a C3-protected 4-nitroindole | A common strategy to direct substitution to the C2 position. |

Protecting Group Strategies in the Synthesis of this compound

The use of protecting groups is essential in multistep syntheses involving functionalized indoles to ensure chemoselectivity and prevent unwanted side reactions. In the synthesis of this compound, the indole N-H is a key site for protection.

The acidic proton of the indole nitrogen can interfere with various reactions, including those involving strong bases or organometallic reagents. Furthermore, N-protection can influence the regioselectivity of electrophilic substitution on the indole ring.

A study on the synthesis of diaminoindoles starting from 4-nitroindole highlights the utility of the triisopropylsilyl (TIPS) group for protecting the indole nitrogen. acs.org The TIPS group is robust enough to withstand certain reaction conditions and can be readily removed. The synthesis involved dissolving 4-nitroindole in dry THF, cooling to 0 °C, and adding sodium hydride followed by triisopropylsilyl chloride. acs.org

Another commonly used protecting group for the indole nitrogen is the benzenesulfonyl (Bs) or p-toluenesulfonyl (Ts) group. These groups are electron-withdrawing and can further decrease the reactivity of the indole ring, which can be advantageous in controlling subsequent reactions.

The choice of protecting group depends on its stability to the reaction conditions planned for the subsequent steps and the ease of its removal without affecting other functional groups in the molecule.

| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Reference |

| Triisopropylsilyl | TIPS | NaH, TIPSCl, THF, 0 °C | Tetrabutylammonium fluoride (B91410) (TBAF) | acs.org |

| Benzenesulfonyl | Bs | Benzenesulfonyl chloride, base | Mg/MeOH or other reductive conditions | |

| p-Toluenesulfonyl | Ts | p-Toluenesulfonyl chloride, base | Hydrolysis or reductive cleavage | |

| tert-Butoxycarbonyl | Boc | Boc-anhydride, DMAP | Trifluoroacetic acid (TFA) | acs.org |

In a potential synthetic route towards this compound, one would first protect the nitrogen of 4-nitroindole, for instance with a TIPS group. acs.org This would be followed by selective bromination at the C2 position, potentially after blocking the C3 position if necessary. Finally, deprotection of the nitrogen would yield the target compound. The electron-withdrawing nature of the nitro group at C4 makes the indole N-H more acidic, facilitating its deprotonation and subsequent protection.

Advanced Synthetic Methodologies for 2 Bromo 4 Nitro 1h Indole and Analogues

Direct Synthetic Routes to 2-Bromo-4-nitro-1H-indole

Direct functionalization of the pre-formed indole (B1671886) nucleus presents a conceptually straightforward approach to this compound. However, the inherent reactivity of the indole ring system often leads to a lack of regioselectivity, necessitating careful control of reaction conditions and the sequence of functionalization.

Nitration and Bromination Sequences

The direct synthesis of this compound via sequential nitration and bromination is a challenging endeavor due to the directing effects of the substituents and the reactivity of the indole core. The order of these reactions is critical in determining the final substitution pattern.

One plausible, though not extensively documented, pathway involves the initial bromination of 4-nitroindole (B16737). The electron-withdrawing nature of the nitro group at the C4 position deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution. This deactivation, coupled with the inherent nucleophilicity of the C3 position of the pyrrole (B145914) ring, would likely direct bromination to this position. Subsequent bromination at the C2 position is less favorable but can be achieved under specific conditions, often requiring N-protection and more forcing conditions.

Alternatively, the nitration of 2-bromoindole could be explored. The bromine atom at the C2 position is known to direct incoming electrophiles to the C3 and C5 positions. Therefore, achieving nitration at the C4 position would require overcoming this directing effect, possibly through the use of specific nitrating agents or by blocking other reactive sites. The harsh conditions often required for nitration can also lead to degradation of the indole ring, further complicating this approach.

Due to these challenges, direct sequential functionalization is often low-yielding and results in mixtures of isomers, making it a less favored approach for the specific synthesis of this compound.

Tandem Cyclization and Functionalization Strategies

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to complex molecules like this compound. These strategies often involve the simultaneous formation of the indole ring and the introduction of the desired functional groups.

One such strategy involves the reductive cyclization of a suitably substituted precursor, such as a 2-alkenyl-nitroarene. For instance, a strategy for the synthesis of 2,3-disubstituted indoles has been developed from 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione. researchgate.net This proceeds via a tandem reduction/condensation/fragmentation/cyclization sequence. While not directly yielding the target molecule, this illustrates the potential of tandem reactions to construct complex indole scaffolds from highly functionalized acyclic precursors.

Another approach could involve a palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes. researchgate.net This methodology allows for the construction of the pyrrolo[3,2-g]indole skeleton, demonstrating that multiple nitro groups can be tolerated and utilized in tandem cyclization processes. Adapting such a strategy to a monocyclic indole would require a precursor with appropriately positioned nitro and bromo substituents on the starting aromatic ring, which would then undergo a tandem cyclization and functionalization cascade.

| Tandem Strategy | Starting Material | Key Transformations | Potential Product |

| Reductive Cyclization | 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione | Reduction, condensation, fragmentation, cyclization | 2,3-disubstituted indoles |

| Pd-catalyzed Reductive Cyclization | 1,4-dialkenyl-2,3-dinitrobenzene | Double reductive cyclization | Pyrrolo[3,2-g]indoles |

Indirect Synthetic Approaches via Precursor Functionalization

Indirect methods, which involve the synthesis of a functionalized indole precursor followed by the introduction of the bromo and nitro groups, generally offer better control over regioselectivity and are therefore more commonly employed for the synthesis of polysubstituted indoles like this compound.

Bartoli Indole Synthesis and Subsequent Halogenation/Nitration

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgmsu.eduuninsubria.it This reaction is particularly useful for accessing indoles with substitution patterns that are difficult to achieve through other methods.

A strategic application of the Bartoli synthesis for the preparation of a this compound precursor would involve starting with an appropriately substituted nitroarene. For example, using a 2,3-dihalo-nitroarene in a Bartoli reaction could lead to a 4-halo-7-halo-indole. Subsequent functional group manipulations could then be performed to install the desired bromo and nitro groups at the C2 and C4 positions.

A significant advancement in the Bartoli synthesis is the Dobbs modification, which utilizes an ortho-bromine atom as a directing group. wikipedia.org This bromine can then be removed in a subsequent step. This strategy could be adapted to first synthesize a 7-bromo-4-nitroindole, which could then be subjected to C2-bromination. The 7-bromo group could then be removed if desired, or it could serve as a handle for further functionalization.

| Starting Nitroarene | Grignard Reagent | Key Features | Intermediate Indole |

| 2-Substituted nitroarene | Vinylmagnesium bromide | Forms 7-substituted indoles | 7-Substituted indole |

| 2-Bromo-nitroarene | Vinylmagnesium bromide | Dobbs modification, ortho-directing bromine | 7-Bromoindole derivative |

Fischer Indole Synthesis and Post-Cyclization Functionalization

The Fischer indole synthesis is one of the oldest and most versatile methods for indole synthesis, involving the acid-catalyzed cyclization of an arylhydrazone. nih.gov This method is well-suited for the preparation of a wide range of substituted indoles, including those bearing nitro groups.

To synthesize a precursor for this compound, one could start with (3-nitrophenyl)hydrazine and a suitable ketone or aldehyde. The resulting hydrazone would then be cyclized under acidic conditions to yield 4-nitroindole or 6-nitroindole, depending on the regioselectivity of the cyclization. The formation of 4-nitroindole is often favored.

Once 4-nitroindole is obtained, the next critical step is the regioselective bromination at the C2 position. The electron-withdrawing nitro group at C4 deactivates the benzene ring, making the pyrrole ring more susceptible to electrophilic attack. While the C3 position is generally the most reactive site in the indole nucleus, bromination at C2 can be achieved, often by first protecting the N-H group and then using specific brominating agents like N-bromosuccinimide (NBS).

| Starting Hydrazine | Carbonyl Compound | Intermediate Indole | Post-Cyclization Step |

| (3-Nitrophenyl)hydrazine | Ketone/Aldehyde | 4-Nitroindole | C2-Bromination |

| (Substituted phenyl)hydrazine | Ketone/Aldehyde | Substituted indole | Nitration and Bromination |

Sonogashira Coupling/Heteroannulation Strategies for Nitro- and Amino-Indoles

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has emerged as a powerful tool for the synthesis of substituted indoles. nih.govwikipedia.org This reaction can be used to construct a key C-C bond, which is then followed by a heteroannulation step to form the indole ring.

This strategy is particularly effective for the synthesis of nitro- and amino-indoles. For instance, a 2-halo-nitroaniline can be coupled with a terminal alkyne under Sonogashira conditions. The resulting 2-alkynyl-nitroaniline can then undergo an intramolecular cyclization to form a nitroindole. The position of the nitro group on the final indole is determined by its position on the starting aniline (B41778). To obtain a 4-nitroindole precursor, one would start with a 2-halo-3-nitroaniline.

Alternatively, a 2-halo-aniline can be coupled with a terminal alkyne, and the resulting 2-alkynyl-aniline can be cyclized to an indole. The amino group can then be converted to a nitro group via a Sandmeyer-type reaction, or it can be protected and the indole ring can be nitrated. Subsequent bromination at the C2 position would then yield the target molecule. These Sonogashira-based strategies offer a high degree of flexibility in the introduction of substituents and are often characterized by mild reaction conditions and good functional group tolerance. nih.gov

| Starting Material 1 | Starting Material 2 | Key Steps | Intermediate Product |

| 2-Halo-3-nitroaniline | Terminal alkyne | Sonogashira coupling, heteroannulation | 4-Nitroindole |

| 2-Halo-aniline | Terminal alkyne | Sonogashira coupling, heteroannulation, nitration | Nitroindole |

| 2-Amino-3-iodo-5-nitropyridine | Terminal alkyne | Sonogashira coupling, cyclization | 5-Nitro-7-azaindole |

Reductive Cyclization of Nitrobenzene Derivatives for Indole Formation

Reductive cyclization of nitroaromatic compounds stands as a powerful strategy for the construction of the indole nucleus. Two prominent named reactions in this category are the Bartoli and Leimgruber-Batcho indole syntheses.

The Bartoli indole synthesis provides a direct route to 7-substituted indoles through the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgjk-sci.com This reaction typically requires three equivalents of the Grignard reagent when starting from a nitroarene. wikipedia.orgquimicaorganica.org The mechanism involves the initial addition of the Grignard reagent to the nitro group, leading to the formation of a nitrosoarene intermediate. jk-sci.comname-reaction.com A second equivalent of the Grignard reagent reacts with the nitrosoarene, and a subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement is facilitated by the steric bulk of the ortho substituent, which is often crucial for the success of the reaction. wikipedia.orgname-reaction.com The resulting intermediate undergoes cyclization and tautomerization, followed by reaction with a third equivalent of the Grignard reagent to form a dimagnesium indole salt. wikipedia.org An acidic workup then yields the final indole product. jk-sci.comname-reaction.comonlineorganicchemistrytutor.com A key advantage of the Bartoli synthesis is its ability to produce indoles with substituents on both the carbocyclic and pyrrole rings. wikipedia.org

The Leimgruber-Batcho indole synthesis is another versatile method that begins with an ortho-nitrotoluene derivative. wikipedia.org The first step involves the formation of an enamine by reacting the ortho-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine. wikipedia.org This intermediate, often a vividly colored push-pull olefin, is then subjected to reductive cyclization to form the indole ring. wikipedia.org Various reducing agents can be employed for this step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, stannous chloride, or iron in acetic acid. wikipedia.org The reaction proceeds under mild conditions and generally provides high yields, making it a popular alternative to the Fischer indole synthesis. wikipedia.org

A variety of other reductive cyclization methods have also been developed. For instance, the Cadogan-Sundberg reaction utilizes ternary phosphorus compounds to mediate the cyclization. organicreactions.org Palladium-catalyzed reductive cyclizations, sometimes employing carbon monoxide as a reductant, offer another avenue to indole formation from 2-nitrostyrenes. organicreactions.orgnih.gov Recent advancements have also explored the use of phenyl formate (B1220265) as a carbon monoxide surrogate in palladium-catalyzed reductive cyclizations of β-nitrostyrenes, which can be advantageous depending on the desired substitution pattern of the indole product. mdpi.comunimi.it

| Reductive Cyclization Method | Starting Material | Key Reagents | Primary Product |

| Bartoli Indole Synthesis | Ortho-substituted nitroarene | Vinyl Grignard reagent (3 equiv.) | 7-Substituted indole |

| Leimgruber-Batcho Indole Synthesis | Ortho-nitrotoluene | DMF-DMA, pyrrolidine, reducing agent (e.g., Raney Ni/H2NNH2) | Indole |

| Cadogan-Sundberg Reaction | 2-Nitrostyrene | Ternary phosphorus compounds | Indole |

| Palladium-Catalyzed Reductive Cyclization | 2-Nitrostyrene or β-nitrostyrene | Palladium catalyst, CO or CO surrogate (e.g., phenyl formate) | Indole |

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of the indole core is a significant challenge due to the inherent reactivity of the pyrrole ring, particularly at the C2 and C3 positions. acs.orgrsc.org However, sophisticated techniques have been developed to introduce substituents at specific positions on both the pyrrole and benzene rings.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the use of a directing metalation group (DMG), which is typically a Lewis basic moiety that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org This generates a lithiated intermediate that can then be quenched with an electrophile, such as a halogenating agent, to introduce a halogen at the desired position. nih.gov

For the indole scaffold, the nitrogen atom can serve as a directing group, often after protection with a suitable group. This allows for selective lithiation and subsequent halogenation at the C2 or C7 positions. rsc.org The choice of base, solvent, and temperature can influence the regioselectivity of the metalation. Powerful alkyllithium bases like n-BuLi, sec-BuLi, or t-BuLi are commonly used. baranlab.org The ability to precisely install a halogen atom provides a valuable handle for further synthetic transformations, such as cross-coupling reactions. researchgate.net

Transition-metal-catalyzed C-H functionalization has emerged as a highly efficient and atom-economical approach for the synthesis of multi-substituted indoles. nih.govdntb.gov.ua These methods allow for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates. bohrium.com A wide range of transition metals, including palladium, rhodium, ruthenium, copper, and iron, have been employed as catalysts. nih.gov

The regioselectivity of these reactions is often controlled by the use of directing groups or by the inherent reactivity of the indole nucleus. rsc.org While functionalization of the C2 and C3 positions is more common, significant progress has been made in developing methods for the selective functionalization of the less reactive C4, C5, C6, and C7 positions on the benzenoid ring. acs.orgrsc.org For example, C7 functionalization has been achieved through the use of indoline (B122111) intermediates, which are then re-aromatized, or through iridium-catalyzed C-H borylation. acs.org

| Functionalization Technique | Target Position(s) | Key Features |

| Directed Ortho Metallation (DoM) | C2, C7 | Utilizes a directing group to guide lithiation and subsequent electrophilic quench. |

| Transition-Metal-Catalyzed C-H Functionalization | C2, C3, C4, C5, C6, C7 | Direct conversion of C-H bonds, often guided by directing groups or catalyst control. |

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. acs.org It involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. In the context of indole synthesis, this reaction is particularly valuable for the introduction of aryl, heteroaryl, or vinyl substituents.

For the synthesis of analogues of this compound, the bromine atom at the C2 position serves as an excellent handle for Suzuki-Miyaura coupling. Reaction of a 2-bromoindole derivative with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base affords the corresponding 2-substituted indole. A variety of palladium catalysts and ligands can be employed, and the reaction conditions can often be tuned to accommodate a wide range of functional groups. nih.gov This methodology has been successfully applied to the synthesis of 2-arylindoles from 3-bromoindoles, showcasing its utility in accessing diverse indole structures. dntb.gov.ua

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Similar to the Suzuki-Miyaura coupling, the bromine atom of this compound can be exploited for Sonogashira coupling to introduce alkynyl moieties at the C2 position. This provides access to a class of 2-alkynylindoles, which are valuable precursors for further transformations. The reaction is generally carried out under mild conditions and tolerates a variety of functional groups. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed, which can be advantageous in certain synthetic contexts. organic-chemistry.org

| Cross-Coupling Reaction | Reactants | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron compound + Organic halide/triflate | Palladium catalyst, Base | C(sp2)-C(sp2), C(sp2)-C(sp3) |

| Sonogashira | Terminal alkyne + Aryl/vinyl halide | Palladium catalyst, Copper(I) co-catalyst, Base | C(sp2)-C(sp) |

Transition-Metal-Catalyzed Functionalization for Multi-Substituted Indoles

Scalable Synthetic Protocols for this compound and Related Structures

The development of scalable synthetic protocols is essential for the practical application of complex molecules in areas such as pharmaceuticals and materials science. For this compound and its analogues, scalability requires consideration of factors such as the availability and cost of starting materials, the efficiency and safety of the reactions, and the ease of purification.

Many of the aforementioned synthetic methods, such as the Leimgruber-Batcho indole synthesis and transition-metal-catalyzed cross-coupling reactions, have the potential for scalability. wikipedia.orgbioengineer.org For instance, a consecutive two-step synthesis of polysubstituted indoles from readily available nitroarenes has been reported, which is amenable to larger-scale production. nih.govresearchgate.net This protocol is based on a wikipedia.orgwikipedia.org-sigmatropic rearrangement of N-oxyenamines. nih.gov

Palladium-catalyzed reductive cyclization of 2-nitrostyrenes using carbon monoxide or its surrogates can also be performed on a larger scale. researchgate.net The use of flow chemistry and other process intensification technologies can further enhance the scalability and safety of these transformations. Careful optimization of reaction parameters, including catalyst loading, reaction time, and temperature, is crucial for achieving high yields and purity on a larger scale. The development of robust and scalable routes to functionalized indoles remains an active area of research, driven by the increasing demand for these important heterocyclic compounds. bioengineer.org

Chemo- and Regioselectivity in Multi-Substituted Indole Synthesis

The synthesis of multi-substituted indoles, such as this compound, presents significant challenges in controlling both chemoselectivity and regioselectivity. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity is the control of the position at which a reaction occurs. Achieving the desired substitution pattern on the indole scaffold requires a nuanced understanding of the electronic properties of the indole ring and the directing effects of existing substituents.

The indole nucleus is an electron-rich aromatic system, which makes it highly reactive towards electrophilic substitution. The preferred site of electrophilic attack is typically the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, the regiochemical outcome can be influenced by several factors, including the nature of the electrophile, the reaction conditions, and the presence of substituents on the ring.

In the context of synthesizing analogues of this compound, controlling the introduction of additional substituents is paramount. The presence of a bromine atom at the C2 position and a nitro group at the C4 position significantly alters the electronic landscape of the indole ring. The bromine atom is an ortho-, para-directing deactivator, while the nitro group is a meta-directing deactivator. The interplay of these electronic effects, coupled with steric hindrance, dictates the regioselectivity of subsequent functionalization.

Recent research has focused on developing synthetic methods that offer high levels of control over the synthesis of multi-substituted indoles. These methods often employ transition-metal catalysis, novel reagent systems, and carefully optimized reaction conditions to achieve the desired chemo- and regioselectivity.

For instance, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the selective functionalization of halogenated indoles. By choosing appropriate ligands and reaction conditions, it is possible to selectively introduce a variety of substituents at specific positions on the indole ring. Similarly, directed metalation strategies, where a substituent directs the deprotonation and subsequent electrophilic quench at an adjacent position, have proven effective for the synthesis of highly substituted indoles.

The table below summarizes some of the key findings from recent studies on the regioselective synthesis of multi-substituted indoles, which are relevant to the synthesis of analogues of this compound.

| Reaction Type | Reagents and Conditions | Key Findings on Regioselectivity |

| Electrophilic Nitration | Benzoyl nitrate | Preferential nitration at the C3 position in the absence of strong acids. bhu.ac.in |

| Nitric/sulfuric acids | Nitration occurs at the C5 position under strongly acidic conditions due to protonation at C3. bhu.ac.in | |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Typically results in bromination at the C3 position. |

| C-H Activation/Functionalization | Pd(II) catalysis | Enables regioselective C2-arylation of indoles. thieme-connect.com |

| Intramolecular Cyclization | Gold(I) catalysis | Can lead to the formation of polycyclic indole derivatives with high regioselectivity. nih.gov |

The development of multi-component reactions has also provided an efficient pathway to complex indole structures with defined regiochemistry. researchgate.netacs.org These reactions allow for the construction of the indole core and the introduction of multiple substituents in a single synthetic operation, often with high atom economy.

Reactivity and Transformational Chemistry of 2 Bromo 4 Nitro 1h Indole

Reactivity of the Bromine Substituent at C-2

The bromine atom at the C-2 position of the indole (B1671886) ring is a key handle for introducing molecular complexity. Its reactivity is dominated by nucleophilic substitution and palladium-catalyzed cross-coupling reactions, facilitated by the electron-deficient nature of the indole core.

The indole nucleus, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. The 4-nitro group on the 2-bromo-4-nitro-1H-indole scaffold significantly enhances the electrophilicity of the C-2 carbon. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, where the bromide ion acts as a leaving group.

Studies on related nitroindole systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, have shown that the C-2 position is highly reactive towards various nucleophiles nii.ac.jp. Similarly, 3-nitro-1-(phenylsulfonyl)indole readily undergoes the addition of nucleophiles at the C-2 position semanticscholar.org. This reactivity pattern suggests that this compound can react with a range of nucleophiles, including amines, alkoxides, and thiolates, to yield 2-substituted-4-nitro-1H-indole derivatives. The reaction typically proceeds by the addition of the nucleophile to the C-2 position, forming a Meisenheimer-like intermediate, followed by the elimination of the bromide ion to restore aromaticity.

Table 1: Potential Nucleophilic Substitution Reactions at C-2 This table illustrates the expected products from the reaction of this compound with various nucleophiles based on established reactivity principles.

| Nucleophile (Nu-H) | Reagent Example | Expected Product |

| Secondary Amine | Piperidine | 2-(Piperidin-1-yl)-4-nitro-1H-indole |

| Primary Amine | Benzylamine | 2-(Benzylamino)-4-nitro-1H-indole |

| Thiol | Thiophenol | 4-Nitro-2-(phenylthio)-1H-indole |

| Alcohol/Alkoxide | Sodium Methoxide | 2-Methoxy-4-nitro-1H-indole |

Palladium-Catalyzed Cross-Coupling Reactions at C-2

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and the bromine at C-2 serves as an excellent substrate for these transformations rsc.orgrsc.org. The two most prominent examples are the Suzuki-Miyaura and Heck reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base libretexts.org. This method allows for the formation of a C-C bond at the C-2 position, enabling the synthesis of 2-aryl- or 2-vinyl-4-nitro-1H-indoles. The reaction is highly versatile due to the commercial availability of a wide range of boronic acids and its tolerance for various functional groups nih.govnih.gov. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst harvard.edu.

Table 2: Representative Suzuki-Miyaura Reaction Conditions Illustrative conditions for the coupling of this compound with various boronic acids.

| Boronic Acid | Catalyst | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-Nitro-2-phenyl-1H-indole |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 2-(4-Methoxyphenyl)-4-nitro-1H-indole |

| Vinylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 4-Nitro-2-vinyl-1H-indole |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene wikipedia.orgorganic-chemistry.org. This reaction allows for the introduction of alkenyl substituents at the C-2 position of the indole core. The reaction typically yields the trans-isomer of the resulting alkene due to the syn-addition of the aryl group and palladium to the double bond, followed by syn-elimination of a palladium hydride species libretexts.org.

Table 3: Representative Heck Reaction Conditions Illustrative conditions for the coupling of this compound with various alkenes.

| Alkene | Catalyst | Base | Solvent | Expected Product |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-4-Nitro-2-styryl-1H-indole |

| Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | (E)-Ethyl 3-(4-nitro-1H-indol-2-yl)acrylate |

| 1-Hexene | PdCl₂(PPh₃)₂ | NaOAc | DMA | (E)-2-(Hex-1-en-1-yl)-4-nitro-1H-indole |

Transformations of the Nitro Group at C-4

The nitro group at C-4 is a powerful electron-withdrawing group that also serves as a synthetic precursor to the corresponding amino functionality, a common pharmacophore.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For this compound, this reduction must be performed chemoselectively to avoid the reductive cleavage (hydrodebromination) of the C-Br bond.

Several methods are effective for this selective transformation. The use of stannous chloride (SnCl₂) dihydrate in a solvent like ethanol is a classic and reliable method for reducing nitroarenes without affecting aryl halides researchgate.netnih.govscispace.com. Another common method is the use of metallic iron powder in the presence of an acid, such as acetic acid or ammonium chloride scispace.com. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can also be employed, but conditions must be carefully controlled, as these catalysts can also promote dehalogenation nih.govnih.gov.

Table 4: Reagents for Selective Reduction of the 4-Nitro Group

| Reagent System | Solvent | Key Advantages/Disadvantages | Product |

| SnCl₂·2H₂O | Ethanol | High chemoselectivity for nitro group; avoids dehalogenation scispace.com. | 2-Bromo-1H-indol-4-amine |

| Fe / NH₄Cl | Ethanol/H₂O | Cost-effective and selective; heterogeneous reaction. | 2-Bromo-1H-indol-4-amine |

| H₂ (1 atm), Pd/C | Methanol | Highly efficient but risk of C-Br bond cleavage nih.gov. | 2-Bromo-1H-indol-4-amine |

| NaBH₄ / FeCl₂ | THF/Methanol | Mild conditions and good selectivity researchgate.net. | 2-Bromo-1H-indol-4-amine |

Influence of the Nitro Group on Indole Reactivity

The 4-nitro group exerts a profound electronic influence on the indole ring system through its strong inductive (-I) and resonance (-M) electron-withdrawing effects. This influence manifests in several ways:

Activation towards Nucleophilic Substitution: As discussed in section 4.1.1, the nitro group deactivates the aromatic system towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. By withdrawing electron density from the ring, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby lowering the activation energy for substitution at positions ortho and para to it echemi.com. In this molecule, it significantly increases the electrophilicity of the C-2 carbon, making the attached bromine a better leaving group.

Increased Acidity of the Indole N-H: The electron-withdrawing nature of both the 4-nitro and 2-bromo groups increases the acidity of the N-H proton compared to unsubstituted indole. This makes the proton easier to remove with a moderately strong base, facilitating N-alkylation, N-acylation, and the introduction of protecting groups.

Modification of Pyrrole (B145914) Ring Reactivity: While the C-3 position is the typical site of electrophilic attack in electron-rich indoles, the strong deactivation by the nitro group diminishes this reactivity. Conversely, the electron-deficient nature of the pyrrole ring in nitroindoles can enable unique cycloaddition and dearomatization reactions researchgate.net.

Reactivity of the Indole Nitrogen (N-H)

The nitrogen atom of the indole ring is a reactive site for functionalization. The N-H proton is weakly acidic and can be removed by a base to generate an indolyl anion, which is a potent nucleophile. As noted, the acidity of this proton in this compound is enhanced by the substituent effects.

N-functionalization is typically achieved in a two-step sequence: deprotonation followed by reaction with an electrophile. Common bases used for deprotonation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) rsc.org. The resulting anion can then react with various electrophiles, such as alkyl halides (for N-alkylation), acyl chlorides (for N-acylation), or protecting group precursors like di-tert-butyl dicarbonate (Boc₂O) or tosyl chloride (TsCl).

Table 5: Common Reactions at the Indole Nitrogen

| Reaction Type | Electrophile | Base | Solvent | Product Class |

| N-Alkylation | Methyl iodide (CH₃I) | NaH | DMF | 2-Bromo-1-methyl-4-nitro-1H-indole |

| N-Alkylation | Benzyl bromide (BnBr) | K₂CO₃ | Acetonitrile | 1-Benzyl-2-bromo-4-nitro-1H-indole |

| N-Acylation | Acetyl chloride | Et₃N | CH₂Cl₂ | 1-(2-Bromo-4-nitro-1H-indol-1-yl)ethan-1-one |

| N-Protection | Di-tert-butyl dicarbonate | DMAP | THF | tert-Butyl this compound-1-carboxylate |

| N-Sulfonylation | Tosyl chloride (TsCl) | NaH | DMF | 2-Bromo-4-nitro-1-tosyl-1H-indole |

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the indole ring in this compound is nucleophilic and can be readily alkylated or arylated. These reactions typically proceed via deprotonation of the N-H bond with a suitable base to form an indolide anion, which then acts as a nucleophile in a substitution reaction with an appropriate alkyl or aryl halide.

The choice of base and reaction conditions is crucial for achieving high yields and preventing side reactions. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN).

A general strategy for obtaining N-alkylated indoles involves a two-step, one-pot procedure starting from the corresponding indoline (B122111). This method consists of the N-alkylation of the indoline followed by an oxidation step to restore the indole ring system nih.gov. While this has been demonstrated for indolines, the principle can be applied to substituted indoles. For instance, an iron-catalyzed N-alkylation of indolines using alcohols has been developed, which is then followed by oxidation to yield the N-alkylated indole nih.gov.

The table below summarizes typical conditions for N-alkylation and N-arylation of indole derivatives, which are applicable to this compound.

| Reagent | Conditions | Product |

| Alkyl Halide (e.g., CH₃I) | NaH, DMF, 0 °C to rt | N-Alkyl-2-bromo-4-nitro-1H-indole |

| Benzyl Bromide | K₂CO₃, CH₃CN, reflux | N-Benzyl-2-bromo-4-nitro-1H-indole |

| Aryl Halide (e.g., Ph-I) | CuI, L-proline, K₂CO₃, DMSO, 90 °C | N-Aryl-2-bromo-4-nitro-1H-indole |

Reactions at Other Positions of the Indole Ring (e.g., C-3)

The C-3 position of the indole ring is electron-rich and highly susceptible to electrophilic attack. This inherent reactivity is a cornerstone of indole chemistry, allowing for a wide array of functionalization reactions chim.it. Even with the deactivating nitro group at the C-4 position, the C-3 position of this compound remains a key site for chemical modification.

Electrophilic substitution reactions are common at this position. For example, indoles can undergo Vilsmeier-Haack formylation to introduce an aldehyde group at C-3. The reactivity of the C2=C3 double bond in 3-nitroindole derivatives towards electron-rich species in cycloaddition and annulation reactions highlights the electrophilic nature of this part of the molecule, which can be extrapolated to understand the reactivity of the C-3 position in related structures researchgate.net.

Furthermore, modern cross-coupling reactions have enabled the functionalization of the C-3 position. While direct C-H activation at C-3 is a powerful tool, the presence of substituents can direct reactions to other positions. For instance, if the C-3 position is blocked, functionalization can occur at the C-2 position chim.it. The Bartoli indole synthesis, a reaction of ortho-substituted nitroarenes with vinyl Grignard reagents, provides a route to substituted indoles and underscores the reactivity patterns of the pyrrole ring formation wikipedia.org.

| Reaction Type | Reagents | Conditions | Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 0 °C to rt | This compound-3-carbaldehyde |

| Mannich Reaction | CH₂O, Dimethylamine, CH₃COOH | Reflux | 3-((Dimethylamino)methyl)-2-bromo-4-nitro-1H-indole |

| Nitration | NMe₄NO₃, (CF₃CO)₂O, CH₃CN | 0-5 °C | 2-Bromo-3,4-dinitro-1H-indole nih.gov |

Computational and Theoretical Investigations of 2 Bromo 4 Nitro 1h Indole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules like 2-Bromo-4-nitro-1H-indole. By calculating the electron density, DFT can predict various molecular properties and reactivity descriptors.

Detailed research findings from DFT studies would typically elucidate the distribution of electron density within the molecule. The presence of the electron-withdrawing nitro group at the 4-position and the bromine atom at the 2-position significantly influences the electronic environment of the indole (B1671886) ring. This leads to a unique charge distribution, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic sites, providing crucial information for predicting the molecule's reactivity in various chemical reactions.

Key reactivity descriptors derived from DFT calculations for this compound would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller energy gap generally indicates higher reactivity. Other calculated parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity index offer further quantitative measures of the molecule's behavior in chemical reactions.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound (Note: The following data is illustrative and represents the type of results obtained from DFT calculations, as specific published data for this compound is not available.)

| Parameter | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -2.8 | eV |

| HOMO-LUMO Gap | 3.7 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 2.8 | eV |

| Chemical Hardness | 1.85 | eV |

| Electrophilicity Index | 3.2 | eV |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies.

For instance, in studying the nucleophilic substitution reactions of this compound, quantum chemical calculations can help determine the most likely reaction pathway. By comparing the energy barriers of different possible mechanisms, researchers can predict which pathway is kinetically favored. These studies can also provide insights into the role of solvents and catalysts in the reaction, helping to optimize reaction conditions.

The elucidation of reaction mechanisms through these computational methods is crucial for designing new synthetic routes and for understanding the biological activity of the compound, as many biological processes involve chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of the atoms in the molecule. Due to the relatively rigid nature of the indole ring, the conformational flexibility is limited. However, the orientation of the nitro group and the potential for intermolecular interactions can be explored through these studies.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms, MD can reveal how the molecule interacts with its environment, such as solvent molecules or a biological receptor. These simulations are particularly valuable for understanding the compound's behavior in biological systems, offering insights into its potential as a drug candidate by studying its binding to target proteins. The simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the molecule in a particular conformation or binding site.

Spectroscopic Data Interpretation through Theoretical Models

Theoretical models are essential for the accurate interpretation of experimental spectroscopic data for this compound. Computational methods can predict various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

By calculating the vibrational frequencies, theoretical models can aid in the assignment of the peaks observed in an experimental IR spectrum. Similarly, theoretical calculations of NMR chemical shifts can help in the structural elucidation of the molecule and its derivatives. The prediction of the UV-Vis spectrum, based on the electronic transitions between molecular orbitals, provides insights into the electronic structure and the chromophoric properties of the compound. The comparison between the theoretically predicted spectra and the experimental data serves as a validation of the computational model and provides a more profound understanding of the molecule's properties.

Table 2: Illustrative Comparison of Experimental and Theoretically Calculated Spectroscopic Data for this compound (Note: The following data is illustrative and represents the type of results obtained from theoretical spectroscopic calculations, as specific published data for this compound is not available.)

| Spectroscopic Data | Experimental Value | Calculated Value |

| IR Peak (N-H stretch) | 3400 cm⁻¹ | 3415 cm⁻¹ |

| ¹H NMR (H1) | 8.5 ppm | 8.4 ppm |

| UV-Vis λmax | 350 nm | 355 nm |

Applications of 2 Bromo 4 Nitro 1h Indole in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of the bromo and nitro groups on the indole (B1671886) ring allows for a range of chemical transformations, positioning 2-Bromo-4-nitro-1H-indole as a key intermediate in the synthesis of more complex molecules. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, enabling the introduction of diverse substituents at the 2-position. The nitro group, on the other hand, can be reduced to an amino group, which can then be further functionalized. This dual reactivity allows for the sequential or orthogonal elaboration of the indole core, leading to the synthesis of highly substituted and complex molecular frameworks.

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential for Further Derivatization |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group at C2 | Further functionalization of the introduced aryl ring |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, vinyl, or aryl group at C2 | Wide range of organic substituents can be introduced |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group at C2 | Elaboration of the alkyne, click chemistry |

| Nitro Reduction | SnCl2, HCl or H2, Pd/C | Amino group at C4 | Acylation, alkylation, diazotization reactions |

Utilization as a Scaffold for Heterocyclic System Construction

The inherent structure of this compound makes it an ideal scaffold for the construction of various heterocyclic systems. The indole nucleus itself is a privileged scaffold in medicinal chemistry, and the presence of the bromo and nitro groups provides handles for annulation reactions, where additional rings are fused onto the indole core. For instance, the amino group derived from the reduction of the nitro group can be used as a nucleophile to form new heterocyclic rings. Similarly, the bromine at the 2-position can be displaced or involved in cyclization reactions to build fused systems. These constructed heterocyclic systems are of significant interest in the development of new therapeutic agents and functional materials.

Precursor for Advanced Building Blocks in Pharmaceutical and Agrochemical Research

In the realms of pharmaceutical and agrochemical research, the demand for novel and structurally diverse building blocks is constant. This compound serves as a precursor to such advanced building blocks. The transformations of its functional groups can lead to a variety of substituted indoles that are not readily accessible through other synthetic routes. These resulting molecules can then be incorporated into larger drug candidates or agrochemicals. The electron-withdrawing nature of the nitro group and the reactivity of the bromo group allow for the synthesis of building blocks with specific electronic and steric properties, which are crucial for tuning the biological activity and pharmacokinetic profiles of the final products.

Utility in Fragment-Based Drug Discovery Research (as a chemical scaffold)

Fragment-based drug discovery (FBDD) is a modern approach to drug development that starts with the identification of small, low-molecular-weight compounds (fragments) that bind to a biological target. The this compound core can be considered a valuable scaffold for the design of fragment libraries. Its relatively small size and the presence of multiple points for diversification make it an attractive starting point. By generating a library of derivatives from this scaffold, researchers can screen for fragments that exhibit binding affinity to a target of interest. The bromine atom and the amino group (from the reduced nitro group) provide vectors for the subsequent growth of the fragment into a more potent lead compound.

| Fragment Library Design Principle | Application of this compound | Example Modification |

| Scaffold Diversity | Provides a rigid indole core with defined substitution patterns. | Introduction of various small aromatic or aliphatic groups at the 2-position. |

| Vector Space | The bromine and amino functionalities act as vectors for fragment growth. | Linking of small polar groups to the amino function at the 4-position. |

| Physicochemical Properties | The nitro and bromo groups influence the electronic properties of the scaffold. | Modulation of solubility and polarity through derivatization. |

Structure-Activity Relationship (SAR) Studies Enabled by Derivatization of this compound

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound in drug discovery. The ability to systematically modify a chemical structure and observe the effects on its biological activity is key to this process. The derivatization of this compound at its reactive sites (the N-H of the indole, the C2-bromo, and the C4-nitro/amino groups) allows for the exploration of the chemical space around this scaffold. By creating a series of analogs with different substituents, researchers can probe the specific interactions between the molecule and its biological target, leading to a better understanding of the SAR and guiding the design of more potent and selective compounds.

| Position of Derivatization | Type of Modification | Information Gained in SAR Study |

| Indole N-H | Alkylation, Acylation | Role of the indole nitrogen in hydrogen bonding or steric interactions. |

| C2-Position (via Br) | Introduction of various aryl, alkyl, or heterocyclic groups. | Probing the binding pocket for hydrophobic or polar interactions at this vector. |

| C4-Position (via NO2/NH2) | Acylation, sulfonylation, or alkylation of the amino group. | Investigating the importance of hydrogen bond donors/acceptors at this position. |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Traditional methods for the synthesis of functionalized indoles often rely on harsh conditions, hazardous reagents, and multi-step procedures that generate significant waste. Future research must prioritize the development of green and sustainable synthetic pathways to 2-bromo-4-nitro-1H-indole.

Key areas for investigation include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid reaction times, improved yields, and often solvent-free conditions. tandfonline.comtandfonline.com Future work should explore the adaptation of classic indole (B1671886) syntheses (e.g., Fischer, Bartoli, Leimgruber) to microwave-assisted protocols for the preparation of the this compound precursor, potentially reducing energy consumption and reaction times.

Eco-Friendly Catalysis: The shift away from stoichiometric strong acids or toxic metal catalysts is crucial. Research should focus on employing reusable and environmentally benign catalysts. beilstein-journals.orgresearchgate.net This includes exploring solid acid catalysts, biodegradable deep eutectic solvents (DES), or even biocatalysts derived from natural sources like fruit juices, which have been successfully used for other heterocyclic syntheses. jetir.org

One-Pot and Multicomponent Reactions (MCRs): Designing synthetic sequences where multiple bonds are formed in a single operation (one-pot) or by combining three or more starting materials (MCRs) can significantly improve efficiency and reduce waste. researchgate.net A future goal would be to devise a convergent MCR strategy that assembles the this compound core from simple, readily available precursors.

| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |

| Microwave Irradiation | Reduced reaction times, higher yields, lower energy consumption. tandfonline.com |

| Deep Eutectic Solvents (DES) | Use of biodegradable, inexpensive, and reusable reaction media. researchgate.net |

| Nanocatalysis | High catalytic efficiency, easy separation, and recyclability of the catalyst. researchgate.net |

| Multicomponent Reactions | Increased atom economy, reduced number of purification steps, minimized waste. researchgate.net |

Exploration of New Reactivity Patterns and Selectivities

The unique electronic and steric environment of this compound provides a rich platform for exploring novel chemical transformations. The C2-bromo atom serves as a versatile handle for cross-coupling reactions, while the C4-nitro group strongly influences the molecule's electrophilicity and can be chemically modified.

Future research should explore:

Advanced Cross-Coupling Reactions: While Suzuki, Heck, and Sonogashira couplings are standard, future work could investigate more advanced C-C and C-heteroatom bond-forming reactions at the C2 position. This could involve photoredox catalysis or dual-catalytic systems to access novel molecular architectures under mild conditions.

Site-Selective C-H Functionalization: A significant challenge in indole chemistry is the selective functionalization of C-H bonds on the benzene (B151609) ring. nih.gov Research into directing groups that could override the existing substitution pattern to enable selective functionalization at C5, C6, or C7 would be highly valuable. This would allow for the synthesis of tri- and tetra-substituted indoles that are otherwise difficult to access.

Dearomatization Reactions: The electron-deficient nature of the indole core, enhanced by the C4-nitro group, makes it a prime candidate for dearomatization reactions. researchgate.netrsc.org Exploring nucleophilic additions or cycloadditions that disrupt the aromaticity could lead to the synthesis of complex, three-dimensional spirocyclic and fused indolene scaffolds.

Modification of the Nitro Group: The nitro group is not merely a passive substituent. Its reduction to an amino group would provide a key intermediate for a host of further functionalizations, including diazotization, acylation, and the construction of new heterocyclic rings fused to the indole core.

Integration with Flow Chemistry and Automated Synthesis Methodologies

To accelerate the synthesis and study of this compound and its derivatives, the integration of modern technologies like flow chemistry and automated synthesis is essential.

Continuous Flow Synthesis: Transitioning the synthesis of this compound from batch to continuous flow processing offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), and improved scalability. mdpi.comgalchimia.comresearchgate.net Flow reactors are particularly adept at handling hazardous reagents or intermediates and can facilitate reactions that are difficult to control in batch, such as nitration or bromination. researchgate.net A multi-step flow process could be designed to produce the target compound with minimal manual intervention. mdpi.com

Automated Synthesis Platforms: Automated synthesizers, including cartridge-based systems, can be employed for the rapid generation of derivative libraries based on the this compound scaffold. merckmillipore.comyoutube.com By programming sequences of reactions (e.g., a Suzuki coupling at C2 followed by reduction of the nitro group and subsequent acylation), these platforms can create hundreds of distinct analogues for high-throughput screening in drug discovery or materials science applications with minimal human error. researchgate.netresearchgate.net

| Technology | Application to this compound Research | Key Benefits |

| Flow Chemistry | Scalable and safe synthesis of the core molecule and its intermediates. | Improved heat and mass transfer, enhanced safety, higher reproducibility, potential for telescoped reactions. galchimia.comresearchgate.net |

| Automated Synthesis | Rapid generation of diverse derivative libraries for screening. | High-throughput synthesis, reduced manual labor, systematic exploration of structure-activity relationships. merckmillipore.comresearchgate.net |

Advanced Computational Studies for Rational Design and Prediction of Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work and reducing trial-and-error.

Future research should leverage:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the electronic structure of this compound. rsc.orgniscpr.res.in This allows for the calculation of properties such as molecular electrostatic potential (MEP) maps to identify electrophilic and nucleophilic sites, and frontier molecular orbital (HOMO/LUMO) energies to predict reactivity in various reactions. mdpi.combohrium.com Such studies can rationalize observed regioselectivity and predict the most favorable sites for chemical attack.

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the transition states and reaction pathways for proposed transformations of this compound. By calculating the activation energies for different potential mechanisms, researchers can predict the most likely outcome of a reaction and optimize conditions to favor the desired product.

Rational Design of Derivatives: In silico design of novel derivatives with specific electronic or steric properties is a key area for future work. For instance, computational screening could identify substituents that would tune the compound's properties for applications in medicinal chemistry or materials science, allowing for the rational design of molecules with enhanced activity or functionality before committing to their synthesis. bohrium.commdpi.com

Q & A

What are the common synthetic routes for preparing 2-Bromo-4-nitro-1H-indole, and how can reaction conditions be optimized?

Level : Basic

Methodological Answer :

The synthesis of this compound typically involves sequential functionalization of the indole core. Key steps include bromination and nitration, often using regioselective catalysts. For example, CuI-catalyzed azide-alkyne cycloaddition (click chemistry) in PEG-400/DMF solvent systems has been employed for analogous bromo-nitro indole derivatives, yielding products in 25–50% after flash column chromatography . Optimization involves:

- Catalyst selection : CuI enhances reaction efficiency in click chemistry .

- Solvent choice : PEG-400:DMF mixtures improve solubility and reduce side reactions .

- Purification : Gradient elution with ethyl acetate/hexane (70:30) resolves nitro-substituted byproducts .

How should researchers purify and characterize this compound using spectroscopic methods?

Level : Basic

Methodological Answer :

Post-synthesis purification involves flash chromatography (e.g., silica gel, ethyl acetate/hexane) followed by recrystallization. Characterization requires:

- H/C NMR : Peaks at δ 7.23 (multiplet, aromatic protons) and δ 121–146 ppm (aromatic carbons) confirm substitution patterns .

- HRMS : Molecular ion peaks (e.g., [M+H] at m/z 385.0461) validate molecular weight .

- TLC : Monitor purity with values (e.g., 0.30 in 70:30 ethyl acetate/hexane) .

What strategies are effective for analyzing the crystal structure of this compound using X-ray diffraction?

Level : Basic

Methodological Answer :

Single-crystal X-ray diffraction (SCXRD) with SHELXL/OLEX2 is standard for structural elucidation :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : SHELXL refines anisotropic displacement parameters; residual factors () ensure accuracy .

- Validation : OLEX2 visualizes hydrogen bonding (e.g., N–H···O interactions between nitro groups) .

How can computational chemistry aid in predicting the reactivity of this compound in substitution reactions?

Level : Advanced

Methodological Answer :

Density Functional Theory (DFT) calculations predict regioselectivity in substitution reactions:

- Nucleophilic substitution : Bromine at position 2 is activated by the electron-withdrawing nitro group (position 4), favoring SNAr mechanisms .

- Suzuki-Miyaura coupling : Pd-catalyzed coupling at C2 requires optimization of base (KCO) and ligand (e.g., SPhos) .

- Solvent effects : DMF or THF stabilizes transition states in cross-coupling reactions .

What methodological considerations are critical when designing biological activity assays for this compound derivatives?

Level : Advanced

Methodological Answer :

For biological studies (e.g., antimicrobial or anticancer assays):

- Dose-response curves : Test concentrations from 1–100 µM to determine IC values .

- Cell viability assays : Use MTT or resazurin-based methods to avoid interference from nitro groups .

- Target validation : Molecular docking (e.g., with CYP450 enzymes) identifies binding modes influenced by bromine/nitro steric effects .

How can discrepancies in synthetic yields or spectroscopic data for this compound be systematically resolved?

Level : Advanced

Methodological Answer :

Contradictions in yields (e.g., 25% vs. 50%) arise from solvent purity or catalyst loading . Resolution strategies include:

- Reaction monitoring : In situ FTIR tracks nitro-group formation to optimize reaction time .

- Data normalization : Calibrate NMR spectra against internal standards (e.g., TMS) to resolve integration errors .

- Statistical analysis : Apply ANOVA to compare batch-to-batch variability in column chromatography conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.